molecular formula C14H14N2O5S B11172842 (2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B11172842
M. Wt: 322.34 g/mol
InChI Key: IMLACUXSWYHVFF-UHFFFAOYSA-N
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Description

(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a dimethoxyphenyl group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a kilogram scale, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but different structural features.

    Acetylacetone: Another compound with a thiazole ring, used in various chemical reactions and industrial applications.

Properties

IUPAC Name

2-[2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-20-10-4-3-8(5-11(10)21-2)13(19)16-14-15-9(7-22-14)6-12(17)18/h3-5,7H,6H2,1-2H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLACUXSWYHVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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